molecular formula C11H12O3 B081595 4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane CAS No. 14700-56-2

4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane

Cat. No.: B081595
CAS No.: 14700-56-2
M. Wt: 192.21 g/mol
InChI Key: CUEWRDQTPIOQEG-UHFFFAOYSA-N
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Description

4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane is a bicyclic compound featuring a strained cyclopropane ring fused with two dioxane rings and a phenyl substituent at the 4-position. Its structure imparts unique stereochemical and electronic properties, making it relevant in synthetic chemistry and materials science. Key studies highlight its conformational isomerism and reactivity under varied conditions .

Properties

IUPAC Name

4-phenyl-3,5,8-trioxabicyclo[5.1.0]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-2-4-8(5-3-1)11-12-6-9-10(14-9)7-13-11/h1-5,9-11H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUEWRDQTPIOQEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(O2)COC(O1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30480735
Record name 4-PHENYL-3,5,8-TRIOXA-BICYCLO[5.1.0]OCTANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14700-56-2
Record name 4-PHENYL-3,5,8-TRIOXA-BICYCLO[5.1.0]OCTANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Adaptability

The reaction proceeds via electrophilic epoxidation, where the catalyst activates hydrogen peroxide to generate an electrophilic oxygen species. This species reacts with the double bond in the dihydrodioxepene, forming the epoxide ring and subsequently the bicyclo[5.1.0]octane framework. For the phenyl variant, the starting material would likely be 4,7-dihydro-2-phenyl-1,3-dioxep-5-ene. The phenyl group’s electron-withdrawing nature may slow the epoxidation kinetics compared to the methyl-substituted analog, necessitating higher catalyst loadings or extended reaction times.

Optimization Parameters

Key parameters from the dimethyl analog synthesis include:

  • Catalyst efficiency : Phosphotungstic acid achieves 85–90% conversion at 40–50°C.

  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance peroxide stability.

  • Temperature control : Lower temperatures (30–50°C) minimize side reactions like epoxide ring-opening.

A hypothetical adaptation for the phenyl derivative is summarized in Table 1.

Table 1: Projected Reaction Conditions for 4-Phenyl-3,5,8-Trioxa-Bicyclo[5.1.0]Octane Synthesis

ParameterDimethyl AnalogPhenyl Derivative (Projected)
Starting material4,7-Dihydro-2,2-dimethyl-1,3-dioxep-5-ene4,7-Dihydro-2-phenyl-1,3-dioxep-5-ene
CatalystPhosphotungstic acidPhosphotungstic acid
Temperature40–50°C50–60°C
Reaction time6–8 hours8–12 hours
Yield78–82%65–70% (estimated)

Alternative Pathways: Cyclization of Epoxide Intermediates

While no direct literature exists for the phenyl-substituted compound, the parent 3,5,8-trioxabicyclo[5.1.0]octane (CAS 286-48-6) can be synthesized via acid-catalyzed cyclization of vicinal diol epoxides. This approach may be adaptable by introducing a phenyl group at the C4 position during the diol precursor synthesis.

Proposed Synthetic Route

  • Synthesis of phenyl-substituted diol epoxide : React styrene oxide with a diol under acidic conditions to form a vicinal diol epoxide.

  • Cyclization : Treat the diol epoxide with a Brønsted acid (e.g., H2SO4) to induce ring closure, forming the bicyclic structure.

Challenges and Considerations

  • Regioselectivity : The phenyl group may direct cyclization unfavorably due to steric hindrance.

  • Byproduct formation : Competing pathways could yield linear polyethers or opened epoxides.

Catalytic Innovations and Green Chemistry

The dimethyl analog’s synthesis highlights advancements in reducing waste and energy use. Similar principles apply to the phenyl derivative:

  • Catalyst recycling : Heterogeneous catalysts (e.g., supported phosphotungstates) enable reuse across multiple batches.

  • Solvent-free conditions : Melt-phase reactions at elevated temperatures could bypass solvent use, though this risks thermal degradation of the phenyl group.

Analytical Characterization

Critical characterization data for this compound includes:

  • NMR spectroscopy : Distinct signals for the phenyl protons (δ 7.2–7.5 ppm) and bicyclic oxygens.

  • Mass spectrometry : Molecular ion peak at m/z 192.21 (C11H12O3).

Applications and Derivatives

Though beyond synthesis scope, the patent RU2538962C1 notes that bicyclo[5.1.0]octane derivatives exhibit antifungal activity . This underscores the importance of efficient synthesis for pharmacological studies.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the bicyclic structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl-substituted ketones, while reduction can produce phenyl-substituted alcohols.

Scientific Research Applications

Chemical Properties and Structure

4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane has the molecular formula C11H12O3C_{11}H_{12}O_3 and a molecular weight of 192.21 g/mol. The compound features a bicyclic structure with three oxygen atoms incorporated into the ring system, contributing to its reactivity and biological activity .

Antifungal Activity

One of the most significant applications of this compound is its use as an antifungal agent. Research has demonstrated that derivatives of this compound exhibit low toxicity and high antifungal activity against various fungi, including Candida albicans and Aspergillus fumigatus .

A study highlighted the synthesis of antifungal compounds derived from this compound that showed promising results in inhibiting fungal growth while maintaining low toxicity levels . This property makes it a candidate for developing new antifungal medications.

Drug Formulation

The compound's unique structure allows for potential applications in drug formulation as a carrier or stabilizer for other pharmaceutical agents. Its ability to form complexes with various drugs may enhance the solubility and bioavailability of poorly soluble compounds .

Chemical Synthesis and Reactions

This compound can undergo various chemical reactions that make it versatile in synthetic organic chemistry:

  • Thiolysis Reactions : This compound can participate in thiolysis reactions with thiophenol to produce hydroxy sulfides, which have been studied for their antimicrobial properties .
  • Epoxide Opening : The epoxide functionality in its structure allows for further derivatization through nucleophilic attack, leading to the formation of new compounds with potentially useful biological activities .

Case Study 1: Antifungal Efficacy

In a comparative study evaluating antifungal agents, derivatives of this compound were tested against standard antifungals like fluconazole. The results indicated that certain derivatives exhibited enhanced antifungal activity compared to fluconazole, suggesting their potential as effective alternatives in treating fungal infections .

Case Study 2: Structural Analysis

A study utilizing IR spectroscopy and X-ray crystallography provided insights into the conformational isomerism of this compound and its derivatives. The findings indicated that specific conformations were more favorable for biological activity, guiding future synthesis efforts aimed at optimizing efficacy .

Mechanism of Action

The mechanism by which 4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Substituent and Heteroatom Variations in Bicyclo[5.1.0]octane Derivatives
Compound Name Substituents/Modifications Key Properties/Reactivity
4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane 4-Ph, 3,5,8-trioxa Conformational isomerism; selective reactivity in green synthesis (e.g., water-mediated thiolysis)
4-tert-Butyl-4-oxo-3,5,8-trioxa-4-phosphabicyclo[5.1.0]octane 4-t-Bu, P=O at 4-position Enhanced thermal stability; stereochemical rigidity due to phosphorus incorporation
8,8-Dichloro-4-propan-2-yl-3,5-dioxabicyclo[5.1.0]octane 8,8-Cl₂, 3,5-dioxa, 4-isopropyl High electrophilicity; used in ring-expansion reactions under thermolysis
4-Methyl-8-oxabicyclo[5.1.0]octane 4-Me, single O-atom at 8-position Lower density (0.94 g/cm³) and boiling point (160.6°C) compared to phenyl derivatives
4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane 4,4-Me₂, 3,5,8-trioxa Reduced steric hindrance; improved solubility in non-polar solvents

Physicochemical Properties

Table 2: Thermodynamic and Physical Property Comparison
Compound Density (g/cm³) Boiling Point (°C) Strain Energy (kcal/mol) Notable Features
This compound N/A N/A N/A High polarity due to three oxygen atoms; phenyl group enhances π-stacking
cis-Bicyclo[5.1.0]octane N/A N/A -3.0 (calc.) Baseline strain energy for unsubstituted analogue
4-Methyl-8-oxabicyclo[5.1.0]octane 0.941 160.6 (predicted) N/A Lower polarity; methyl group reduces ring strain
8,8-Dichloro-3,5-dioxabicyclo[5.1.0]octane N/A N/A N/A Dichloro substituents increase electrophilicity

Conformational and Electronic Insights

  • Conformational Isomerism : The phenyl group in 4-phenyl derivatives introduces steric constraints, favoring specific diastereomers. In contrast, methyl substituents (e.g., 4-methyl-8-oxabicyclo) allow greater conformational flexibility .
  • Topological Indices : Gourava and hyper-Gourava indices, validated for octane isomers, could predict properties like entropy and acentric factor in bicyclo[5.1.0]octane derivatives, though direct correlations require further study .

Biological Activity

4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane (CAS No. 14700-56-2) is a bicyclic compound notable for its unique structural configuration, which includes three oxygen atoms within its bicyclic framework. This compound has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

  • Molecular Formula : C₁₁H₁₂O₃
  • Molecular Weight : 192.21 g/mol
  • Physical State : Colorless to light yellow liquid
  • Boiling Point : Approximately 86 °C at 15 mmHg
  • Density : 1.15 g/cm³

Research indicates that this compound exhibits significant biological activity primarily through its role in the formation of chiral carbamates via CO₂-mediated reactions. This process involves meso-epoxides and leads to the synthesis of various biologically active compounds with high enantiomeric excess (up to 99%) .

Antimicrobial Properties

In a study examining the antimicrobial effects of various bicyclic compounds, it was found that derivatives of this compound displayed notable inhibitory activity against several bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Cytotoxicity Studies

Cytotoxicity assays performed on human cancer cell lines revealed that this compound exhibits selective cytotoxic effects, particularly against breast cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .

Case Study 1: Synthesis and Biological Evaluation

A recent study synthesized derivatives of this compound and evaluated their biological activity against a panel of cancer cell lines. The results indicated that certain derivatives had enhanced potency compared to the parent compound, highlighting the importance of structural modifications in optimizing biological activity .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The study demonstrated that specific concentrations of this compound significantly reduced bacterial growth, suggesting its potential as a lead compound for antibiotic development .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth (Gram-positive/negative)
CytotoxicityInduction of apoptosis in breast cancer cells
Enantiomeric SynthesisHigh yields in chiral carbamate formation

Q & A

Basic: What are the recommended synthetic methodologies for 4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane, and how can reaction efficiency be optimized?

Methodological Answer:
The synthesis of bicyclic ethers like this compound typically involves cycloaddition or ring-closing reactions. For example, combinatorial libraries of similar bicyclo compounds (e.g., 3-aza-6,8-dioxabicyclo[3.2.1]octanes) suggest using modular approaches with variations in substituents (e.g., phenyl, methoxy, hydroxyl groups) to optimize steric and electronic effects . To enhance efficiency, employ factorial design to test variables such as catalyst loading, temperature, and solvent polarity. Orthogonal regression analysis can identify critical factors affecting yield and purity . Pre-experimental screening via low-cost reactions (e.g., small-scale trials) is recommended to minimize resource waste .

Basic: How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:
Characterization requires a multi-technique approach:

  • NMR Spectroscopy : Use 1H^1H, 13C^{13}C, and 2D-COSY to resolve overlapping signals from the bicyclic framework and phenyl substituents. Compare with spectral databases (e.g., NIST Chemistry WebBook) for validation .
  • X-ray Crystallography : Resolve the stereochemistry of the bicyclo[5.1.0]octane core, particularly the bridgehead substituents.
  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict bond angles, charge distribution, and steric strain .

Basic: What are the key stability considerations for this compound under experimental conditions?

Methodological Answer:
Stability depends on:

  • pH Sensitivity : Test degradation in acidic/basic conditions (e.g., 0.1M HCl/NaOH at 25°C) using HPLC to monitor decomposition products. Bicyclic ethers with oxygen bridges may hydrolyze under acidic conditions .
  • Thermal Stability : Conduct TGA/DSC to identify decomposition temperatures. For storage, use inert atmospheres (argon) and low temperatures (−20°C) .
  • Light Sensitivity : Perform UV-Vis spectroscopy to assess photodegradation; amber vials are recommended for light-sensitive intermediates .

Advanced: How can computational tools like COMSOL Multiphysics or DFT simulations improve the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Reaction Pathway Modeling : Use COMSOL to simulate reaction kinetics and identify transition states. AI-driven parameter optimization can predict optimal conditions for synthesizing derivatives (e.g., substituting phenyl with 4-hydroxyphenyl) .
  • Docking Studies : Combine DFT-derived electrostatic potentials with molecular docking (AutoDock Vina) to evaluate interactions with biological targets (e.g., enzymes). Prioritize derivatives with lower binding energies .
  • Machine Learning : Train models on existing bicyclo compound libraries to predict physicochemical properties (logP, solubility) and guide synthetic prioritization .

Advanced: How should researchers resolve contradictions in spectral or reactivity data for this compound?

Methodological Answer:

  • Data Triangulation : Cross-validate NMR/X-ray data with computational predictions (e.g., ChemDraw NMR simulations) to confirm structural assignments .
  • Controlled Replication : Repeat experiments under strictly standardized conditions (e.g., solvent purity, humidity control) to isolate variables causing discrepancies .
  • Multivariate Analysis : Apply principal component analysis (PCA) to datasets from multiple labs to identify outlier results or systemic errors .

Advanced: What experimental designs are optimal for studying the compound’s role in catalytic or supramolecular systems?

Methodological Answer:

  • Fractional Factorial Design : Use a 2k^k-p design to efficiently screen variables (e.g., catalyst type, solvent, temperature) in catalytic cycles. This reduces the number of trials while retaining statistical power .
  • Kinetic Profiling : Employ stopped-flow spectroscopy to measure reaction rates in real-time, particularly for transient intermediates in supramolecular assembly .
  • High-Throughput Screening : Utilize robotic platforms to test >100 derivative combinations for host-guest binding efficiency, with fluorescence quenching as a readout .

Advanced: How can researchers address challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

  • Chiral Chromatography : Use preparative HPLC with chiral stationary phases (e.g., amylose-based) to separate enantiomers post-synthesis. Monitor optical rotation for purity validation .
  • Asymmetric Catalysis : Optimize chiral catalysts (e.g., BINOL-derived ligands) in ring-closing reactions. Kinetic resolution studies can identify catalysts with higher enantioselectivity .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor enantiomeric excess (ee) during continuous flow synthesis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane
Reactant of Route 2
Reactant of Route 2
4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane

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